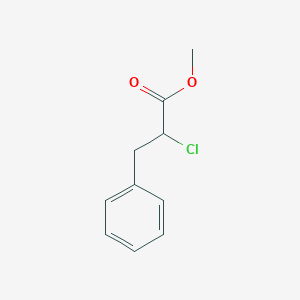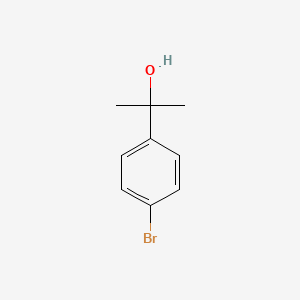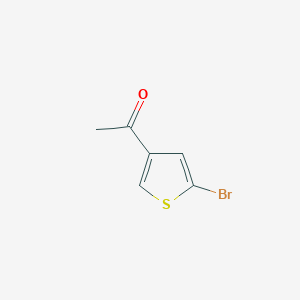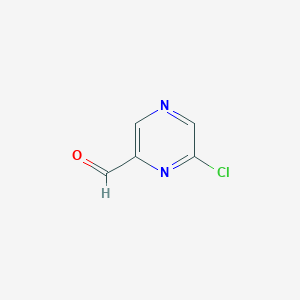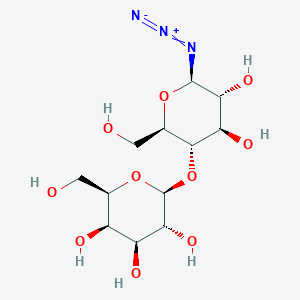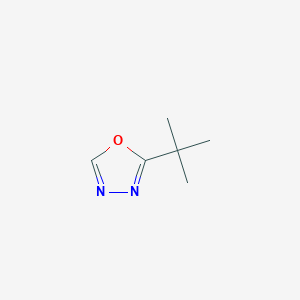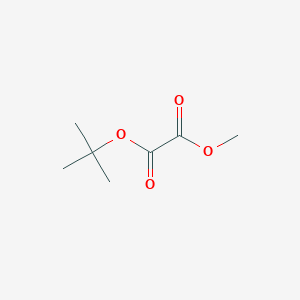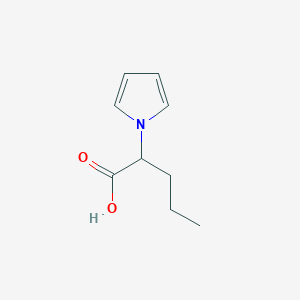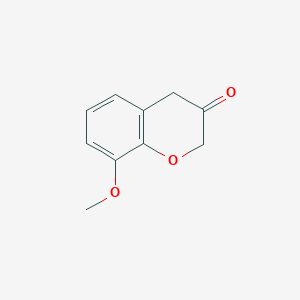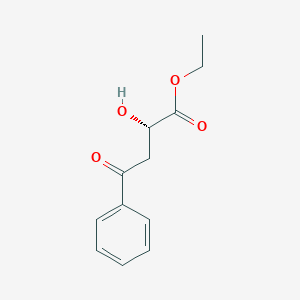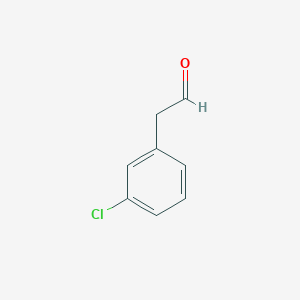
2-(3-Chlorophenyl)acetaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthetic routes for 2-(3-Chlorophenyl)acetaldehyde can vary. One common method involves the reaction of 3-chloroaniline with diethanolamine . Other approaches include reactions with bis(2-chloroethyl)amine or piperazine . Further details on specific synthetic methods would require a deeper investigation of relevant literature .
Molecular Structure Analysis
The molecular formula of 2-(3-Chlorophenyl)acetaldehyde is C8H7ClO . Its canonical SMILES representation is C1=CC(=CC(=C1)Cl)CC=O . The compound consists of a chlorophenyl ring attached to an acetaldehyde functional group. The 2D and 3D structures can be visualized using computational tools .
Wissenschaftliche Forschungsanwendungen
Assay Methods
A method for assaying blood acetaldehyde using high-performance liquid chromatography (HPLC) with fluorescence detection has been developed. This technique involves precipitating proteins and reacting carbonyl compounds to form fluorescent azine derivatives, proving useful in analyzing acetaldehyde levels in blood samples (Rideout, Lim, & Peters, 1986).
Catalytic Reactions
Reactions of acetaldehyde on various catalysts, such as CeO2 and CeO2-supported catalysts, have been extensively studied. These reactions are categorized into oxidation, reduction, and carbon-carbon bond formation reactions, which are critical in various chemical synthesis processes (Idriss, Diagne, Hindermann, Kiennemann, & Barteau, 1995).
Combustion and Environmental Impact
Research on the chemical structures of laminar premixed flames fueled by acetaldehyde provides insights into its role as an air pollutant and its combustion characteristics. Understanding these characteristics is crucial for developing mechanisms to reduce emissions related to acetaldehyde combustion (Tao, Sun, Yang, Hansen, Moshammer, & Law, 2017).
Carcinogenic Mechanisms
Acetaldehyde is known to cause various forms of DNA damage, leading to mutations and carcinogenesis, especially in squamous epithelium. Studies focus on its role in forming DNA adducts and its association with increased cancer risk, particularly in the context of alcohol metabolism (Mizumoto, Ohashi, Hirohashi, Amanuma, Matsuda, & Muto, 2017).
Photocatalysis
The complete oxidation of acetaldehyde to CO2 using Pd/WO(3) photocatalysts under light irradiation demonstrates the potential of photocatalytic processes in environmental remediation and air purification (Arai, Horiguchi, Yanagida, Gunji, Sugihara, & Sayama, 2008).
Food and Beverage Analysis
Quantitative analysis of acetaldehyde in foods and beverages is important for assessing exposure risks. A method involving derivatization and gas chromatography is used for accurate measurement of acetaldehyde in various food and beverage products (Miyake & Shibamoto, 1993).
Formation of DNA Adducts
Studies show that acetaldehyde can react with DNA components, forming adducts like N2-ethylidene-2'-deoxyguanosine, which play a critical role in mutagenicity and carcinogenesis. Understanding these reactions is key to elucidating the mechanisms associated with acetaldehyde exposure and cancer risk (Garcia, Angeli, Freitas, Gomes, de Oliveira, Loureiro, Di Mascio, & Medeiros, 2011).
Ethanol Reforming
Research on the catalytic reforming of ethanol over various catalysts, including the role of additives like rhenium, sheds light on the mechanisms of acetaldehyde formation during ethanol processing. This is significant for developing efficient energy conversion processes (Nozawa, Yoshida, Hikichi, & Naito, 2015).
Chemical Synthesis
Synthetic applications of acetaldehyde derivatives, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, are explored for the protection of carboxylic acids. Such compounds find use in the synthesis of pharmaceuticals and complex organic molecules (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Interstellar Chemistry
Studies on the formation of complex organic molecules (COMs) in interstellar ices containing acetaldehyde have implications for understanding the molecular structures and complexity of molecules in extraterrestrial environments (Kleimeier, Turner, Fortenberry, & Kaiser, 2020).
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,5-6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOFJGDTDMTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468849 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)acetaldehyde | |
CAS RN |
41904-40-9 | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-chlorophenyl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


